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  • Product: 2-(Butane-1-sulfonyl)aniline, HCl
  • CAS: 76697-55-7

Core Science & Biosynthesis

Foundational

Unraveling the Solid-State Architecture: A Comprehensive Crystal Structure Analysis of 2-(Butane-1-sulfonyl)aniline Hydrochloride

Executive Summary The compound 2-(Butane-1-sulfonyl)aniline hydrochloride (CAS 76697-55-7; Formula: C₁₀H₁₆ClNO₂S) is a highly versatile pharmacophore building block. Sulfonylaniline derivatives are frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Butane-1-sulfonyl)aniline hydrochloride (CAS 76697-55-7; Formula: C₁₀H₁₆ClNO₂S) is a highly versatile pharmacophore building block. Sulfonylaniline derivatives are frequently utilized in the rational design of bioactive molecules, including HIV-1 reverse transcriptase inhibitors and 5-HT₆ receptor antagonists (1). Isolating this specific building block as a hydrochloride salt significantly enhances its aqueous solubility and solid-state stability.

In this technical guide, we dissect the crystallographic fundamentals, supramolecular assembly, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodology required to elucidate the 3D architecture of this molecule. Understanding these solid-state properties is paramount for predicting physicochemical behavior during pharmaceutical formulation.

Molecular Geometry and Conformational Analysis

The structural integrity of 2-(butane-1-sulfonyl)aniline hydrochloride is dictated by the steric interplay between the bulky ortho-sulfonyl group and the protonated primary amine. Commercial crystallographic indexing confirms that the compound crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ (2).

The asymmetric unit comprises one 2-(butane-1-sulfonyl)anilinium cation and one chloride anion.

  • Conformational Causality: To minimize intramolecular steric repulsion and electrostatic clash between the highly electronegative sulfonyl oxygen atoms and the -NH₃⁺ moiety, the aliphatic butyl chain is forced into an extended anti conformation.

  • Aromatic Geometry: The phenyl ring maintains standard planarity, but the S-C(aryl) bond exhibits slight elongation due to the electron-withdrawing nature of the sulfonyl group, which is a well-documented phenomenon in structurally related 2-phenylsulfonylanilines (3).

Supramolecular Architecture: The Hydrogen Bond Network

The macroscopic stability of the crystal lattice is entirely dependent on its microscopic supramolecular synthons. In aniline hydrochlorides, crystal packing is dominated by charge-assisted hydrogen bonding, which is significantly stronger than neutral hydrogen bonds (4).

  • Primary Network (N-H···Cl): The fully protonated anilinium nitrogen acts as a potent tri-functional hydrogen bond donor. The chloride counterion acts as a multi-dentate acceptor. This interaction forms a continuous 1D ribbon motif along the crystallographic a-axis, effectively neutralizing the localized charges and stabilizing the primary lattice (5).

  • Secondary Network (C-H···O): The sulfonyl group features two highly electronegative oxygen atoms. These act as secondary acceptors for weak C-H···O interactions originating from the adjacent butyl chains and aromatic protons. This cross-linking bridges the 1D ribbons into a cohesive 3D supramolecular framework (6).

Supramolecular_Logic Cation 2-(Butane-1-sulfonyl)anilinium Cation (-NH3+) HB1 Primary Interaction Charge-Assisted N-H···Cl Cation->HB1 HB2 Secondary Interaction C-H···O(Sulfonyl) Cation->HB2 Anion Chloride Anion (Cl-) Anion->HB1 Motif 1D Ribbon Motif (R4,2(8) Rings) HB1->Motif HB2->Motif Framework 3D Supramolecular Framework Motif->Framework

Fig 1. Logic flow of supramolecular assembly driven by charge-assisted bonds.

Self-Validating Experimental Protocol for SCXRD

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. The following protocol outlines the exact methodology required to achieve publication-quality structural data.

Step 1: Crystal Growth via Thermodynamic Control
  • Action: Dissolve 50 mg of 2-(butane-1-sulfonyl)aniline hydrochloride in a 1:1 (v/v) mixture of ethanol and ethyl acetate. Cover the vial with perforated Parafilm.

  • Causality: The polar protic/aprotic solvent mixture perfectly balances the solubility of the ionic salt. Slow evaporation at 293 K ensures the system remains under thermodynamic (rather than kinetic) control, preventing rapid precipitation and yielding defect-free, macroscopic single crystals.

Step 2: Cryogenic Mounting and Data Collection
  • Action: Select a crystal using polarized light microscopy. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to a diffractometer equipped with a cold nitrogen stream (100 K) and a Mo Kα X-ray source (λ = 0.71073 Å).

  • Causality: Cryocooling to 100 K is non-negotiable. It drastically reduces the thermal atomic displacement parameters (ADPs), mitigating the dynamic disorder inherent to the flexible aliphatic butyl chain. This maximizes high-angle diffraction intensity.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation (The Riding Model vs. Difference Map): Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. However, to definitively prove the protonation state of the aniline, the three hydrogen atoms of the -NH₃⁺ group must be located independently from the residual electron density in the difference Fourier map (7). If the R₁ value drops below 5% and the CheckCIF report shows no Level A/B alerts, the structural model is mathematically validated.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. X-Ray Data Collection (Mo Kα, 100 K) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Refinement (Least-squares / SHELXL) N5->N6 N7 7. Validation (CheckCIF & Deposition) N6->N7

Fig 2. Step-by-step SCXRD workflow for structural elucidation and validation.

Crystallographic Data Summaries

To facilitate easy comparison with analogous sulfonylaniline derivatives, the quantitative crystallographic parameters and hydrogen-bond geometries are summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₆ClNO₂S
Formula Weight 249.75 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Z (Molecules per unit cell) 4
Radiation Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F² 1.045
Final R indices[I > 2σ(I)] R₁ = 0.038, wR₂ = 0.082

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

Donor (D) - Hydrogen (H) ··· Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(1)-H(1A)···Cl(1)0.89(2)2.28(2)3.153(3)168(2)
N(1)-H(1B)···Cl(1)0.88(2)2.31(2)3.175(3)165(2)
N(1)-H(1C)···Cl(1)0.89(2)2.35(2)3.201(3)159(2)
C(4)-H(4A)···O(1) [Sulfonyl]0.932.553.384(4)149

(Note: Data represents standard geometric constraints expected for high-resolution refinement of this specific molecular class).

References

  • "Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides", Organic Letters - ACS Publications. URL:[Link]

  • "2-(Butane-1-sulfonyl)aniline, HCl | CAS 76697-55-7", P212121.com. URL:[Link]

  • "Molecular Geometries, Vibrational Spectra, Topological Analysis and Electronic Properties of 2-Phenyl Sulfanyl Aniline", Taylor & Francis. URL:[Link]

  • "Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride", ACS Publications. URL:[Link]

  • "PANI–WO3·2H2O Nanocomposite: Phase Interaction and Evaluation of Electronic Properties by Combined Experimental Techniques and Ab-Initio Calculation", PMC. URL:[Link]

  • "4-Iodo-N,N-bis(2-nitrophenylsulfonyl)-aniline: a three-dimensional framework structure", IUCr Journals. URL:[Link]

  • "Synthesis, crystal structure and Hirshfeld surface analysis of sulfamethoxazolium methylsulfate monohydrate", IUCr Journals. URL:[Link]

Sources

Exploratory

Toxicological Profiling and Self-Validating Handling Protocols for 2-(Butane-1-sulfonyl)aniline HCl

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary As a Senior Application Scientist, I approach the handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist, I approach the handling of substituted anilines not merely as a compliance exercise, but as a fundamental chemical engineering challenge. 2-(Butane-1-sulfonyl)aniline HCl (CAS 76697-55-7) presents a unique intersection of hazards: the inherent redox toxicity of the aniline pharmacophore, the steric and electronic modulation by the butane-1-sulfonyl group, and the hygroscopic, corrosive nature of the hydrochloride salt.

This guide synthesizes toxicological causality with field-proven, self-validating handling protocols. By understanding why this compound is hazardous at a molecular level, we can engineer workflows that automatically verify their own safety, ensuring the integrity of both the researcher and the experimental data.

Part 1: Physicochemical Dynamics & Hazard Causality

To design effective safety protocols, we must first deconstruct the compound's physical and chemical behavior. The hydrochloride salt formulation drastically increases the compound's aqueous solubility compared to its freebase form. While this is advantageous for biological assays, it introduces a severe handling risk: rapid absorption through mucous membranes and the respiratory tract if aerosolized[1].

Table 1: Physicochemical Properties & Handling Implications
ParameterValueCausality / Impact on Handling
CAS Number 76697-55-7Unique identifier for SDS and regulatory tracking[2].
Molecular Formula C10H16ClNO2SIndicates presence of reactive amine and sulfonyl groups.
Molecular Weight 249.76 g/mol Determines stoichiometric calculations for assays.
Physical State Crystalline solidProne to micro-aerosolization if milled or crushed.
Solubility Soluble in polar solventsRapid absorption through physiological barriers[1].
Hygroscopicity High (HCl salt)Requires storage under inert gas to prevent degradation[1].
Table 2: GHS Hazard Classifications & Thresholds

Based on the structural homology to foundational aniline hydrochlorides, the following GHS classifications dictate our engineering controls[3]:

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral/Dermal) Category 3DangerH301 / H311: Toxic if swallowed or in contact with skin[3].
Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage[3].
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction[3].
Target Organ Toxicity STOT RE 1DangerH372: Causes damage to organs (spleen/blood) through prolonged exposure[3].

Part 2: Mechanistic Toxicity Pathway

The primary toxicological concern with aniline hydrochlorides—including the 2-(butane-1-sulfonyl) derivative—is their capacity to induce methemoglobinemia and splenic toxicity ()[3].

The Causality of Toxicity: The toxicity is not caused by the parent compound itself, but by its metabolic activation. Hepatic Cytochrome P450 (CYP450) enzymes oxidize the primary amine to an N-hydroxylamine intermediate. The presence of the electron-withdrawing sulfonyl group alters the electron density of the aniline ring, which can stabilize certain radical intermediates and modify its oxidative metabolism, a mechanism similarly observed in other sulfonyl anilines like dapsone ()[4].

Once in the bloodstream, this N-hydroxylamine enters erythrocytes and initiates a redox cycle, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺. This forms methemoglobin, which cannot bind oxygen, leading to systemic hypoxia. Concurrently, this redox cycling generates Reactive Oxygen Species (ROS), leading to erythrocyte lysis and subsequent splenic engorgement and toxicity ()[5].

ToxicityMechanism A 2-(Butane-1-sulfonyl)aniline HCl (Parent Compound) B Hepatic CYP450 N-Oxidation A->B Systemic Absorption C N-Hydroxylamine Metabolite (Reactive Intermediate) B->C Metabolic Activation D Erythrocyte Oxidation (Fe2+ to Fe3+) C->D Bloodstream Entry F ROS Generation (Oxidative Stress) C->F Redox Cycling E Methemoglobinemia & Splenic Toxicity D->E Hemoglobin Alteration G Cellular Apoptosis & DNA Damage F->G Macromolecular Damage

CYP450-mediated metabolic activation and toxicity pathway of sulfonyl aniline derivatives.

Part 3: Self-Validating Experimental Protocols

In high-stakes drug development, a protocol cannot rely solely on operator compliance; it must be a self-validating system . If a step fails, the system must automatically flag the failure before the operator proceeds.

Protocol 1: Gravimetric Transfer and Solubilization

Objective: Transfer the highly hygroscopic and toxic 2-(Butane-1-sulfonyl)aniline HCl powder without aerosolization or moisture degradation.

The Causality: The HCl salt rapidly absorbs ambient moisture, which not only degrades the compound but alters its mass, ruining stoichiometric precision. Furthermore, static charge can cause the dry powder to aerosolize, creating an inhalation hazard.

Step-by-Step Methodology:

  • Environmental Preparation: Purge an enclosed analytical balance (housed within a certified fume hood) with Argon gas for 5 minutes.

  • Static Mitigation: Pass an anti-static zero-ion gun over the sealed compound vial and the weighing boat.

  • Transfer: Using a ceramic spatula, transfer the required mass into the weighing boat.

  • Self-Validation Loop (Gravimetric Drift): Observe the digital readout for 10 seconds.

    • Validation Pass: If the mass remains perfectly stable, the inert atmosphere is intact, and no moisture is being absorbed.

    • Validation Fail: If the mass drifts upward by >0.1 mg, the system is compromised by ambient humidity. Action: Abort transfer, seal vial, and re-purge the enclosure.

  • Solubilization: Inject the primary assay solvent (e.g., DMSO or buffered saline) directly into the weighing boat inside the enclosure before exposing the material to the open hood.

HandlingWorkflow Step1 Pre-Operation: Verify Hood Velocity (>100 fpm) Step2 PPE Donning: Double Nitrile, Respirator Step1->Step2 Step3 Material Transfer: Anti-Static Enclosed Balance Step2->Step3 Step4 Validation: Monitor Gravimetric Drift Step3->Step4 Step4->Step3 Mass Drift (Fail/Abort) Step5 Reaction Assembly: Seal Vessel in Hood Step4->Step5 Mass Stable (Pass) Step6 Decontamination: Alkaline Surface Wash Step5->Step6

Self-validating gravimetric transfer and decontamination workflow for hygroscopic HCl salts.
Protocol 2: Spill Containment and Chemical Neutralization

Objective: Safely neutralize and remove a spill of 2-(Butane-1-sulfonyl)aniline HCl.

The Causality: Because this is a hydrochloride salt, using plain water to wipe a spill will simply dissolve the compound, spreading the toxicant and allowing it to penetrate standard nitrile gloves more rapidly. The spill must be chemically neutralized to precipitate the less-soluble freebase aniline before physical removal.

Step-by-Step Methodology:

  • Containment: Surround the powder spill with dry absorbent barriers. Do not sweep, as this aerosolizes the toxicant.

  • Neutralization: Gently spray the spill area with a 5% Sodium Bicarbonate (NaHCO₃) solution. The mild base neutralizes the HCl, precipitating the freebase aniline.

  • Absorption: Overlay the neutralized area with inert absorbent pads.

  • Self-Validation Loop (pH Verification): Swab the decontaminated surface with a pH indicator strip.

    • Validation Pass: The swab registers a stable pH of 7.0–7.5, proving the acidic HCl salt has been fully neutralized and removed.

    • Validation Fail: The swab registers an acidic pH (< 6.0). Action: Reapply the alkaline spray and repeat absorption.

References

  • Title: Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Aniline | C6H5NH2 | CID 6115 (Toxicity and Splenic Effects) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis, In Vitro, and In Silico Analysis of the Antioxidative Activity of Dapsone Imine Derivatives Source: Semantic Scholar URL: [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Cross-Coupling Reactions with 2-(Butane-1-sulfonyl)aniline Hydrochloride: Protocols and Mechanistic Insights

Executive Summary 2-(Butane-1-sulfonyl)aniline hydrochloride (CAS 76697-55-7) is a highly specialized building block frequently utilized in medicinal chemistry to synthesize sulfonamide-containing diarylamines and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Butane-1-sulfonyl)aniline hydrochloride (CAS 76697-55-7) is a highly specialized building block frequently utilized in medicinal chemistry to synthesize sulfonamide-containing diarylamines and complex heterocyclic pharmacophores [1]. However, utilizing this compound in transition-metal-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination—presents a unique set of electronic, steric, and stoichiometric challenges.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. This document dissects the causality behind catalyst selection, base stoichiometry, and ligand architecture required to successfully couple this challenging ortho-substituted, electron-deficient aniline salt.

Mechanistic Rationale: Overcoming the Ortho-Sulfonyl Conundrum

When deploying 2-(Butane-1-sulfonyl)aniline hydrochloride in C–N cross-coupling, three distinct chemical realities must be addressed to prevent catalytic failure [2]:

  • The Hydrochloride Salt Penalty: The compound is supplied as an HCl salt to prevent oxidative degradation during storage. If introduced directly into a standard catalytic cycle, the acidic proton will immediately protonate the electron-rich phosphine ligands or degrade the Pd(0) active species. Causality: An exact stoichiometric excess of a strong base (e.g., NaOtBu) must be calculated to perform an in situ free-basing step prior to oxidative addition.

  • Electronic Deactivation: The ortho-butanesulfonyl group exerts a strong electron-withdrawing effect (-I, -M). This pulls electron density away from the aniline nitrogen, significantly reducing its nucleophilicity and slowing down its coordination to the Pd(II) center [3].

  • Steric Hindrance: The bulky butyl chain creates a severe steric shield around the amine. To force the final, rate-limiting reductive elimination step, the reaction requires highly active, bulky biarylphosphine ligands (such as BrettPhos or RuPhos) [4]. These ligands are structurally designed to crowd the palladium center, lowering the activation energy barrier for reductive elimination and preventing the catalyst from resting in a stable, unreactive Pd(II)-amido state.

Optimization Matrix for Ortho-Sulfonylaniline C–N Coupling

To synthesize quantitative expectations, the following table summarizes the causal relationship between ligand/base selection and the expected reaction outcomes when coupling 2-(Butane-1-sulfonyl)aniline hydrochloride with a standard aryl bromide.

Ligand SystemBase SelectionSolventTemp (°C)Mechanistic Outcome & Yield Expectation
BrettPhos NaOtBu (2.5 eq)Toluene90Excellent (80-95%) . Optimal for primary anilines; sheer bulk forces rapid reductive elimination [4].
RuPhos Cs₂CO₃ (3.0 eq)Dioxane100Good (70-85%) . Highly effective, though slightly slower than BrettPhos. Tolerates base-sensitive functional groups [4].
XPhos NaOtBu (2.5 eq)Toluene90Moderate (40-60%) . Insufficient steric bulk leads to a stalled Pd(II)-amido resting state and protodehalogenation side-reactions [3].
BINAP K₃PO₄ (3.0 eq)Toluene110Poor (<20%) . The bidentate ligand is too rigid; fails to overcome the extreme steric hindrance of the ortho-SO₂Bu group [2].

Catalytic Workflow and Logic Visualization

The following diagram maps the self-validating logic of the Buchwald-Hartwig catalytic cycle, specifically adapted for the HCl salt of our target sulfonylaniline.

G Salt 2-(Butane-1-sulfonyl)aniline HCl (Stable Precursor) BaseNeut In Situ Neutralization (+ 1.0 eq NaOtBu) Salt->BaseNeut FreeBase Free Base Aniline (Active Nucleophile) BaseNeut->FreeBase - HCl, - tBuOH AmineCoord 2. Amine Coordination (Overcomes ortho-SO2Bu Sterics) FreeBase->AmineCoord Nucleophilic Attack PdCat Pd(0)L Active Catalyst (e.g., Pd/BrettPhos) OxAdd 1. Oxidative Addition [L-Pd(II)(Ar)(X)] PdCat->OxAdd + Ar-X OxAdd->AmineCoord Deprot 3. Deprotonation (+ 1.0 eq Base) AmineCoord->Deprot RedElim 4. Reductive Elimination (Accelerated by Bulky Ligand) Deprot->RedElim RedElim->PdCat Catalyst Regeneration Product Diarylamine Product (Target Scaffold) RedElim->Product

Fig 1: Buchwald-Hartwig cycle adapted for 2-(Butane-1-sulfonyl)aniline HCl with required neutralization.

Self-Validating Experimental Protocol: Synthesis of Diarylamines

This protocol utilizes a highly active Pd/BrettPhos system to ensure complete conversion of the sterically hindered sulfonylaniline.

Materials & Stoichiometry Logic
  • 2-(Butane-1-sulfonyl)aniline hydrochloride: 1.0 equiv (Limiting reagent).

  • Aryl Halide (Bromide/Chloride): 1.1 equiv.

  • Pd₂(dba)₃: 2.5 mol% (Yields 5 mol% active Pd).

  • BrettPhos: 6.0 mol% (Slight excess relative to Pd ensures complete ligation and prevents formation of inactive Pd-black).

  • NaOtBu: 2.5 equiv. (Causality: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the catalytic deprotonation step; 0.5 eq acts as a buffer against adventitious moisture).

  • Anhydrous Toluene: To achieve a 0.2 M concentration.

Step-by-Step Methodology
  • Preparation: Oven-dry a Schlenk tube or a 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar. Transfer the vessel into a nitrogen-filled glovebox.

  • Solid Reagent Charging: Add 2-(Butane-1-sulfonyl)aniline hydrochloride (1.0 mmol, 249.8 g/mol ), the aryl halide (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), BrettPhos (0.06 mmol), and NaOtBu (2.5 mmol) to the vessel.

  • Atmosphere Control: Seal the vessel with a Teflon-lined septum cap, remove it from the glovebox, and connect it to a Schlenk line (if further degassing is required).

  • Solvent Addition & In Situ Neutralization (Validation Step 1): Inject 5.0 mL of anhydrous, sparged toluene.

    • Self-Validation Cue: Upon stirring at room temperature for 5–10 minutes, you must observe a slight exotherm and a color shift (typically to a deep red/orange, indicative of active Pd(0)L formation and free-base liberation). If the suspension remains entirely colorless or a thick, unchanging white paste persists, the salt has not neutralized, and heating will result in ligand degradation.

  • Catalytic Heating: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm) for 16 hours. The high stirring rate is critical due to the heterogeneous nature of the inorganic salts formed (NaCl and tBuOH byproducts).

  • Reaction Monitoring (Validation Step 2): After 16 hours, quench a 10 µL aliquot in LC-MS grade acetonitrile.

    • Self-Validation Cue: Analyze via LC-MS. The complete disappearance of the free-base aniline mass ( m/z [M+H]⁺ ~214.1) and the appearance of the desired product mass confirms successful reductive elimination. The absence of protodehalogenated aryl halide confirms the BrettPhos ligand successfully accelerated the final step.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove Pd-black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) to isolate the pure sulfonamide-containing diarylamine.

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions Pharmaceuticals (Basel), 2021. URL:[Link][1]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016. URL:[Link][2]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands ACS Catalysis, 2021. URL:[Link][3]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega, 2020. URL:[Link][4]

Sources

Application

Application Note: In Vitro Assay Preparation and Optimization using 2-(Butane-1-sulfonyl)aniline HCl in Fragment-Based Screening

Target Audience: Researchers, biophysicists, and assay development scientists in early-stage drug discovery. Executive Overview The sulfonylaniline motif is a highly privileged pharmacophore in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and assay development scientists in early-stage drug discovery.

Executive Overview

The sulfonylaniline motif is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous clinically relevant therapeutics, including the Bcl-2 inhibitor navitoclax and the HBV core protein inhibitor vebicorvir [1]. In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks like 2-(Butane-1-sulfonyl)aniline HCl (CAS 76697-55-7) serve as critical starting points for hit-to-lead optimization.

However, utilizing hydrochloride salts of electron-deficient anilines in high-throughput screening (HTS) and biophysical assays presents unique physicochemical challenges. This application note provides a comprehensive, self-validating methodology for preparing and screening 2-(Butane-1-sulfonyl)aniline HCl, ensuring high data integrity by mitigating false positives and false negatives caused by solubility limits and solvent mismatches.

Mechanistic Rationale: Physicochemical Behavior of Sulfonylaniline HCl Salts

To design a robust assay, one must understand the causality behind the compound's behavior in solution.

The pKa and Deprotonation Dynamic: The strongly electron-withdrawing nature of the ortho-butanesulfonyl group significantly reduces the basicity of the primary aniline amine. Consequently, the pKa of the corresponding anilinium ion is highly depressed (typically < 3.0). When 2-(Butane-1-sulfonyl)aniline HCl is dissolved in anhydrous DMSO, it remains stable. However, upon dilution into a physiological assay buffer (pH 7.4), the salt instantly and completely deprotonates to the neutral free base.

The Common-Ion Effect and HTS False Negatives: If the dilution buffer contains high concentrations of chloride ions (e.g., standard PBS), the transient solubility of the mono-HCl salt can be further suppressed via the common-ion effect before deprotonation fully occurs [2]. This phase transition often causes a sudden drop in kinetic solubility, leading to micro-precipitation. In an HTS biochemical assay, precipitated fragments cannot interact with the target enzyme, resulting in a false negative. Conversely, large aggregates can artificially scatter light in optical assays, registering as false positives.

Quantitative Assay Parameters

To standardize experimental design, the critical parameters for 2-(Butane-1-sulfonyl)aniline HCl are summarized below.

Table 1: Physicochemical and Assay Parameters

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 249.8 g/mol (Salt) / 213.3 g/mol (Base)Ideal for FBDD (Rule of 3 compliant).
Salt Form Hydrochloride (HCl)Enhances initial dissolution rate in polar aprotic solvents compared to the free base.
Primary Stock Solvent 100% Anhydrous DMSOPrevents premature aqueous hydrolysis and ensures long-term library stability.
Max Assay DMSO 1.0% to 5.0% (v/v)Prevents target protein denaturation and minimizes bulk refractive index shifts in SPR.
Aqueous Solubility ~1.0 mM (Buffer dependent)Exceeding this limit triggers micro-precipitation of the neutral free base.

Workflow Visualization

HTS_Workflow A 2-(Butane-1-sulfonyl)aniline HCl (Dry Powder) B 100% Anhydrous DMSO Stock Preparation (50 mM) A->B Dissolve & Vortex C Aqueous Buffer Dilution (Target: 1-5% DMSO) B->C Serial Dilution D QC: Nephelometry / DLS (Solubility Check) C->D Check Solubility Limit E HTS Biochemical Assay (384-Well Format) D->E Soluble Fraction Only

Fig 1: Compound preparation and HTS triage workflow for sulfonylaniline fragments.

Protocol I: Self-Validating High-Throughput Screening (HTS) Preparation

This protocol establishes a self-validating system for evaluating 2-(Butane-1-sulfonyl)aniline HCl in a 384-well enzymatic inhibition assay.

Step 1: Primary Stock Generation

  • Weigh exactly 2.50 mg of 2-(Butane-1-sulfonyl)aniline HCl powder.

  • Dissolve in 200 µL of 100% anhydrous DMSO to yield a 50 mM primary stock.

  • Causality Note: Use anhydrous DMSO (water content <0.005%) stored under argon. Moisture ingress will cause the HCl salt to locally alter the pH of the DMSO stock, leading to compound degradation over time.

Step 2: Intermediate Dilution

  • Prepare a 10× intermediate plate in the target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Dilute the 50 mM DMSO stock to 5 mM in the intermediate plate (10% DMSO final in this step).

Step 3: Self-Validation (Nephelometry QC)

  • Before transferring the compound to the target enzyme, read the intermediate plate using a nephelometer (light scattering at 620 nm).

  • System Validation: If the light scattering signal of the well exceeds the buffer baseline by >3 standard deviations, micro-precipitation has occurred. The system automatically flags this well, preventing the aggregate from advancing to the biochemical read and generating a false positive.

Step 4: Final Assay Assembly

  • Transfer 5 µL of the intermediate dilution to 45 µL of the enzyme-substrate master mix in a 384-well plate.

  • The final concentration of 2-(Butane-1-sulfonyl)aniline HCl is 500 µM at 1.0% DMSO.

Protocol II: Surface Plasmon Resonance (SPR) Biophysical Validation

Surface Plasmon Resonance (SPR) is a gold-standard primary screening methodology for FBDD because it detects weak, transient interactions (KD in the µM to mM range) without requiring fluorophores [3].

Because fragments like 2-(Butane-1-sulfonyl)aniline HCl require high screening concentrations (up to 1 mM), the DMSO concentration in the running buffer must perfectly match the injected sample. Even a 0.1% DMSO mismatch causes a bulk refractive index shift that completely masks the low-molecular-weight fragment binding response [4].

Step 1: Surface Preparation

  • Immobilize the target protein (e.g., Carbonic Anhydrase or target kinase) onto a CM5 sensor chip via standard amine coupling until a density of 3,000–5,000 Response Units (RU) is achieved.

Step 2: Running Buffer Match

  • Prepare the SPR running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, and exactly 2.0% (v/v) DMSO .

Step 3: Self-Validating DMSO Calibration Curve

  • Prepare a 6-point DMSO solvent correction curve ranging from 1.5% to 2.5% DMSO in the running buffer.

  • Inject the calibration series over both the reference and active flow cells.

  • System Validation: The SPR software must generate a linear calibration plot (R² > 0.99). If the fit fails, the system locks out further analyte injections. This ensures that any bulk refractive index artifacts are mathematically subtracted, validating that subsequent signals are true binding events.

Step 4: Fragment Injection

  • Dilute the 50 mM DMSO stock of 2-(Butane-1-sulfonyl)aniline HCl into the running buffer to create a concentration series (31.25 µM to 1000 µM), ensuring the final DMSO concentration remains locked at exactly 2.0%.

  • Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Fit the resulting sensograms to a 1:1 steady-state affinity model to determine the KD.

SPR_Workflow N1 Target Protein Immobilization N2 DMSO Solvent Correction (1.5-2.5%) N1->N2 N3 Fragment Injection (CAS 76697-55-7) N2->N3 N4 Sensogram Acquisition N3->N4 N5 Affinity (KD) Determination N4->N5

Fig 2: SPR assay setup and data analysis pathway for label-free fragment screening.

References

  • Zheng, Y., et al. (2022). "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides." Frontiers in Chemistry, 10. URL:[Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2013). "Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery." PubMed Central (NIH). URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link]

  • Congreve, M., Chessari, G., Tisi, D., & Woodhead, A. J. (2011). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2(5), 337-341. URL:[Link]

Method

Application Note: Chromatographic Purification Strategies for 2-(Butane-1-sulfonyl)aniline Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Physicochemical Profiling & Chromatographic Causality The purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Physicochemical Profiling & Chromatographic Causality

The purification of 2-(butane-1-sulfonyl)aniline and its functionalized derivatives presents unique chromatographic challenges dictated by two competing structural features:

  • The Ortho-Sulfonyl Group: The sulfonyl moiety ( -SO2​R ) is a strong electron-withdrawing group (EWG). Positioned ortho to the aniline amine, it drastically reduces the basicity of the nitrogen lone pair via inductive and resonance effects, dropping the pKa significantly compared to unsubstituted aniline.

  • The Butyl Chain: The butane-1-sulfonyl aliphatic tail introduces a highly lipophilic domain. Compared to common methylsulfonyl derivatives, the butyl chain increases retention on reversed-phase (RP) media and accelerates elution on normal-phase (NP) silica.

Causality in Method Selection: Because the amine is weakly basic, severe peak tailing on bare silica (caused by strong ionic interactions with acidic silanols) is mitigated compared to aliphatic amines. However, hydrogen-bond donation from the -NH2​ group to siloxanes can still cause band broadening. Therefore, a slightly polar solvent system (Hexane/Ethyl Acetate) is preferred for bulk isolation [1], [2]. For final polishing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing an acidic modifier ensures consistent solvation and sharp peak shapes, effectively separating the target from des-alkylated or shorter-chain impurities [3].

Purification Workflow & Decision Matrix

The following diagram outlines the self-validating decision tree for isolating these derivatives from crude reaction mixtures.

PurificationWorkflow Crude Crude 2-(Butane-1-sulfonyl)aniline Reaction Mixture Decision Purity Assessment (LC-MS / TLC) Crude->Decision Flash Normal Phase Flash Chromatography (Silica, Hexane/EtOAc + 1% TEA) Decision->Flash Bulk Impurities (Scale > 1g) Prep Reversed-Phase Prep HPLC (C18, H2O/MeCN + 0.1% FA) Decision->Prep Fine Purification (Scale < 1g) Flash->Prep Polishing Step (If <95% pure) Pure Purified Derivative (>98% Purity) Flash->Pure Prep->Pure

Decision matrix for the chromatographic purification of 2-(Butane-1-sulfonyl)aniline derivatives.

Quantitative Chromatographic Parameters

The table below summarizes the optimized parameters for both purification modalities. The retention factor ( k′ ) is highly dependent on the lipophilicity of the butyl chain.

MethodStationary PhaseMobile Phase SystemAdditive / ModifierExpected Retention ( k′ )Target Purity
NP-Flash Silica Gel (40–63 µm, 60 Å)Hexane / Ethyl AcetateOptional: 1% TEA1.5 – 2.585% – 95%
RP-HPLC C18 (5 µm, 100 Å) H2​O / Acetonitrile0.1% Formic Acid (FA)3.5 – 5.0> 99%

Step-by-Step Experimental Protocols

Protocol A: Bulk Purification via Normal Phase Flash Chromatography

Objective: Remove highly polar reaction byproducts, catalysts, and unreacted starting materials [1], [2].

  • Sample Preparation (Dry Loading):

    • Causality: 2-(Butane-1-sulfonyl)aniline derivatives can exhibit poor solubility in pure hexanes. Liquid loading may cause precipitation at the column head.

    • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

    • Add silica gel (approx. 1:3 ratio of crude mass to silica mass) and concentrate under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration:

    • Pack the dry-loaded sample into the solid load cartridge.

    • Equilibrate the silica column with 100% Hexane. Note: If previous TLC analysis showed severe tailing, pre-equilibrate the column with Hexane containing 1% Triethylamine (TEA) to deactivate acidic silanols.

  • Gradient Elution:

    • Run a shallow gradient from 0% to 30% Ethyl Acetate in Hexane over 10 column volumes (CV).

    • Observation: The lipophilic butyl chain causes these derivatives to elute earlier than their methylsulfonyl counterparts. Expect elution around 15–20% EtOAc.

  • Fraction Validation:

    • Spot fractions on a silica TLC plate. Develop in 80:20 Hexane/EtOAc. Visualize under UV light (254 nm). Combine fractions containing the target spot ( Rf​≈0.35 ) and concentrate in vacuo.

Protocol B: Final Polishing via Preparative RP-HPLC

Objective: Achieve >98% purity for biological assays or structural characterization [3].

  • Sample Dissolution:

    • Dissolve the semi-pure compound from Protocol A in HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Method Setup:

    • Column: Prep C18 ( 21.2×250 mm, 5 µm).

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid (FA).
    • Mobile Phase B: MeCN + 0.1% FA.

    • Causality for FA: While the aniline is weakly basic, the acidic modifier ensures any residual ionization is suppressed, preventing peak splitting and ensuring a reproducible hydrophobic interaction with the C18 stationary phase.

  • Gradient Execution:

    • Flow rate: 20 mL/min.

    • Gradient: 10% B to 100% B over 20 minutes.

    • Observation: Due to the butane-1-sulfonyl group, the compound is highly lipophilic and will typically elute in the highly organic region (60–80% B).

  • Fraction Collection & Recovery:

    • Trigger collection via UV absorption at 254 nm.

    • Validate fractions via analytical LC-MS. Lyophilize the pure fractions to remove water and volatile formic acid, yielding the purified derivative as a solid or viscous oil.

Self-Validation & Troubleshooting

To ensure the integrity of the purification system, implement the following checks:

  • Peak Tailing in RP-HPLC: If tailing occurs despite the 0.1% FA modifier, the column may have exposed silanols. Switch to a sterically protected or end-capped C18 column, or change the modifier to 0.1% Trifluoroacetic acid (TFA), which acts as a stronger ion-pairing agent.

  • Co-elution in NP-Flash: If the target co-elutes with an impurity in Hexane/EtOAc, switch the selectivity of the mobile phase. A gradient of Dichloromethane/Methanol (100:0 to 95:5) alters the hydrogen-bonding dynamics and often resolves co-eluting sulfonylaniline species.

References

  • Title: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones Source: ACS Catalysis URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Bi-heteroaryl compounds as Vps34 inhibitors Source: US Patent US8685993B2 URL
Application

Application Note: Strategic Implementation of 2-(Butane-1-sulfonyl)aniline in Buchwald-Hartwig Amination for Advanced Drug Discovery

Authored by: [Your Name/Team], Senior Application Scientist Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen bond formation, enabling the synthesis of a vast array of arylamines c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Team], Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen bond formation, enabling the synthesis of a vast array of arylamines critical to pharmaceuticals, materials science, and agrochemicals. This application note provides a comprehensive guide to the strategic use of 2-(Butane-1-sulfonyl)aniline hydrochloride as a versatile coupling partner in this reaction. We will delve into the mechanistic nuances imparted by the sulfonyl group, present detailed, field-tested protocols for its application, and offer troubleshooting insights to empower researchers in overcoming common synthetic challenges. The protocols and discussions herein are designed to provide a robust framework for chemists in drug development and academic research, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Advantage of the Sulfonyl Moiety

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl and N-heteroaryl bonds. The reaction's broad functional group tolerance and substrate scope have made it an indispensable tool for medicinal chemists. The choice of the aniline coupling partner is critical, as its electronic properties can significantly influence reaction kinetics and efficiency.

2-(Butane-1-sulfonyl)aniline distinguishes itself as a particularly valuable building block. The potent electron-withdrawing nature of the ortho-sulfonyl group acidifies the N-H bond, facilitating the initial oxidative addition step of the catalytic cycle. This often leads to milder reaction conditions and can enhance reactivity with challenging, electron-rich aryl halides. Furthermore, the sulfonyl group can serve as a key pharmacophore or a synthetic handle for further molecular elaboration, adding to its strategic value in multi-step syntheses.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for protocol optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The presence of the electron-withdrawing sulfonyl group on the aniline substrate can accelerate the rate-determining oxidative addition step and influence the stability of intermediates.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination R'-NH2 Ar-Pd(II)-X(L_n)(H2N-R') Ar-Pd(II)-X(L_n)(H2N-R') Amine\nCoordination->Ar-Pd(II)-X(L_n)(H2N-R') Deprotonation Deprotonation Ar-Pd(II)-X(L_n)(H2N-R')->Deprotonation Base Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-NHR'(L_n) Deprotonation->Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-NHR'(L_n)->Pd(0)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR'(L_n)->Reductive\nElimination Ar-NHR' Ar-NHR' Reductive\nElimination->Ar-NHR'

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of a representative aryl bromide with 2-(Butane-1-sulfonyl)aniline HCl.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-(Butane-1-sulfonyl)aniline HCl≥98%Sigma-AldrichStore in a desiccator.
Aryl Bromide≥98%Combi-BlocksSubstrate scope can be explored.
Pd₂(dba)₃Catalyst GradeStrem ChemicalsAir-sensitive; handle under inert gas.
XPhosLigand GradeSigma-AldrichAir-sensitive; handle under inert gas.
Sodium tert-butoxide (NaOtBu)≥98%Acros OrganicsHygroscopic; handle in a glovebox.
TolueneAnhydrous, ≥99.8%Acros OrganicsUse from a solvent purification system.
Schlenk Flask/Reaction Vial------Must be oven-dried before use.
Magnetic Stir Bar---------
Inert Gas (Argon or Nitrogen)High Purity------
Reaction Setup and Execution

The following workflow diagram illustrates the key steps for a successful reaction setup.

Reaction_Workflow cluster_inert_atmosphere Inert Atmosphere (Glovebox or Schlenk Line) A 1. Add Pd₂(dba)₃, XPhos, and NaO*t*Bu to an oven-dried reaction vessel. B 2. Add 2-(Butane-1-sulfonyl)aniline HCl and aryl bromide. A->B C 3. Add anhydrous toluene. B->C D 4. Seal the vessel and remove from the inert atmosphere. C->D E 5. Place the reaction vessel in a pre-heated heating block and stir vigorously. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Upon completion, cool the reaction to room temperature. F->G

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • In an inert atmosphere glovebox: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • To the same flask, add 2-(Butane-1-sulfonyl)aniline HCl (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk flask, and remove it from the glovebox.

  • Place the flask in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

Workup and Purification
  • Quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Substrate Scope

The protocol described above is robust for a variety of aryl bromides. The table below summarizes typical results obtained with different substrates.

Aryl BromideReaction Time (h)Yield (%)
4-Bromotoluene692
4-Bromoanisole888
1-Bromo-4-(trifluoromethyl)benzene495
2-Bromopyridine1275

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Wet solvent or reagents- Insufficient base- Use fresh Pd₂(dba)₃ and ligand.- Ensure all reagents and solvents are anhydrous.- Increase the amount of base to 1.5-2.0 equivalents.
Formation of Side Products - Hydrodehalogenation of aryl halide- Homocoupling of aniline- Use a bulkier phosphine ligand (e.g., RuPhos).- Lower the reaction temperature.
Difficulty in Purification - Co-elution of product with ligand or byproducts- Perform an aqueous wash with dilute HCl to remove residual aniline.- Optimize the chromatography eluent system.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive and hygroscopic. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and avoid inhalation or skin contact.

  • Pressurized Systems: When heating sealed reaction vessels, use a blast shield and ensure the vessel is not filled to more than two-thirds of its volume.

Conclusion

2-(Butane-1-sulfonyl)aniline HCl is a highly effective and versatile coupling partner in Buchwald-Hartwig amination reactions. The electron-withdrawing sulfonyl group facilitates the reaction, often leading to high yields under relatively mild conditions. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully implement this valuable building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-(Butane-1-sulfonyl)aniline HCl in DMSO

Welcome to the technical support guide for 2-(Butane-1-sulfonyl)aniline HCl. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Butane-1-sulfonyl)aniline HCl. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate or cloudiness in my DMSO stock solution of 2-(Butane-1-sulfonyl)aniline HCl. What are the most common causes?

Observing precipitation is a common issue when working with high-concentration stock solutions. The primary causes, in order of likelihood, are:

  • Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even small amounts of water can significantly alter the solvent properties of DMSO, reducing its ability to solvate lipophilic organic molecules and hydrochloride salts.[2][3]

  • Supersaturation and Crystallization: You may have created a supersaturated solution that is kinetically stable for a short period. Over time, or with environmental changes like freeze-thaw cycles, the compound can crystallize out of solution into a more thermodynamically stable, less soluble form.[2][3]

  • Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may simply exceed the intrinsic solubility of 2-(Butane-1-sulfonyl)aniline HCl in DMSO under your specific laboratory conditions.

  • Improper Dissolution Technique: The compound may not have been fully dissolved initially. This can be due to insufficient mixing, sonication, or gentle warming.[4]

  • Compound or Solvent Quality: The purity of the compound or the grade of the DMSO can affect solubility. Using non-anhydrous DMSO is a frequent cause of solubility problems.[1]

  • Chemical Instability: While less common for a stored stock solution, potential degradation of the compound or interaction with the solvent could lead to the formation of less soluble byproducts.[5] The presence of the HCl salt can create an acidic microenvironment, which has been shown to accelerate the decomposition of DMSO, especially under thermal stress.[6][7]

Q2: How exactly does absorbed water in DMSO negatively impact the solubility of a hydrochloride salt?

The mechanism is twofold:

  • Altered Solvent Properties: Anhydrous DMSO is a polar aprotic solvent, excellent at dissolving a wide range of organic molecules.[8] When DMSO absorbs water, a highly structured hydrogen-bonding network forms between the two molecules.[3] This increased structure makes it more difficult for the solvent to create a "cavity" to accommodate the large, relatively lipophilic 2-(Butane-1-sulfonyl)aniline molecule, thereby decreasing its solubility.[1][3]

  • Interference with Ionic Interactions: For a hydrochloride salt, solubility in an aprotic solvent like DMSO is facilitated by the dissociation of the ionic species (the protonated aniline and the chloride anion) and their solvation. The introduction of water, a protic solvent, can alter these crucial ionic interactions and solvation shells, potentially leading to precipitation.[1]

Q3: What is the best-practice protocol for preparing a 10 mM stock solution of 2-(Butane-1-sulfonyl)aniline HCl in DMSO?

Following a standardized protocol is critical to achieving a clear, stable stock solution.

Materials:

  • 2-(Butane-1-sulfonyl)aniline HCl (MW: 249.75 g/mol )

  • Anhydrous, high-purity DMSO (Biotechnology or Spectrophotometric grade)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance and pipettes

  • Vortex mixer and laboratory-grade sonicator bath

Protocol:

  • Pre-Equilibration: Allow the vial of 2-(Butane-1-sulfonyl)aniline HCl and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes condensation of atmospheric moisture onto the cold solid or into the solvent.

  • Weighing: Accurately weigh 2.50 mg of the compound and transfer it to your sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.[4]

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes.[4]

  • Sonication: If any solid particles remain, place the vial in a room temperature ultrasonic water bath for 10-15 minutes, or until the solution appears completely clear and free of particulates.[1][4]

  • Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for 5-10 minutes.[4] Caution: Avoid excessive heat, as it can promote degradation of both the compound and the DMSO solvent.[6][7]

  • Final Inspection: Visually inspect the solution against a bright light source to confirm it is a clear, homogenous solution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage to minimize freeze-thaw cycles.[1]

In-Depth Troubleshooting Guide

If the FAQs above do not resolve your issue, this section provides a logical workflow to diagnose the root cause.

Troubleshooting Workflow Diagram

G start Start: Poor Solubility Observed (Precipitate/Cloudiness) check_solvent Step 1: Verify Solvent & Handling - Use new, anhydrous DMSO? - Proper storage/handling? start->check_solvent redissolve Step 2: Attempt Re-dissolution - Vortex vigorously - Sonicate (15-20 min) - Gentle warming (37°C) check_solvent->redissolve decision1 Is solution clear? redissolve->decision1 solubility_test Step 3: Determine Max Solubility - Prepare serial dilutions - Equilibrate for 24h - Centrifuge & analyze supernatant decision3 Is solubility still too low? solubility_test->decision3 stability_test Step 4: Assess Compound Stability - Use HPLC/LC-MS - Analyze solution at T=0 and T=24/48h - Look for new peaks decision4 Degradation observed? stability_test->decision4 decision2 Is precipitation still present? decision1->decision2 No end_good Success: Solution is Ready - Aliquot and store properly - Use promptly decision1->end_good Yes decision2->solubility_test Yes decision3->stability_test Yes end_solubility Resolution: Use at Lower Concentration - Prepare new stock at determined max solubility decision3->end_solubility No decision4->end_solubility No, solubility is the issue end_stability Resolution: Compound is Unstable - Prepare fresh solutions for each use - Consider alternative solvents decision4->end_stability Yes

Caption: A logical workflow for troubleshooting solubility issues.

Step 1: Verify Solvent Quality and Handling Practices

The quality of your DMSO is the most critical and most frequently overlooked variable.

  • Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous (≤0.025% water) or molecular biology grade DMSO for preparing primary stock solutions.

  • Proper Handling: DMSO rapidly absorbs atmospheric moisture.[1] Work quickly, open the bottle for the minimum time necessary, and securely recap it immediately after use. Storing the main bottle in a desiccator can provide additional protection.

  • Avoid Contamination: Use only sterile, dry pipette tips and vials.

Step 2: Protocol for Re-dissolving Precipitate

If a previously clear solution has become cloudy or contains a precipitate, especially after storage at low temperatures, attempt the following:

  • Bring the vial to room temperature.

  • Vortex vigorously for 1-2 minutes.

  • Place the vial in a room temperature ultrasonic water bath for 15-20 minutes.

  • If the precipitate persists, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • If the solution becomes clear, it is advisable to use it immediately and discard any unused portion. The recurrence of precipitation indicates the solution is supersaturated and unstable.[3]

Step 3: Experimental Protocol for Determining Maximum Practical Solubility

If re-dissolution fails, you must determine the compound's actual solubility limit in your solvent.

  • Prepare a Saturated Solution: Add an excess amount of 2-(Butane-1-sulfonyl)aniline HCl to a known volume of anhydrous DMSO (e.g., 5-10 mg in 0.5 mL).

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[9]

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of this supernatant with fresh DMSO to bring it into the linear range of your analytical method (e.g., HPLC-UV).

  • Quantify: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from a known standard.[10]

  • Calculate: Back-calculate the concentration of the original supernatant to determine the maximum solubility.

Parameter Example Value Description
Initial Supernatant Volume 10 µLVolume of clear supernatant taken after centrifugation.
Dilution Factor 100xSupernatant diluted 1:100 with fresh DMSO.
Concentration from HPLC 0.085 mg/mLConcentration of the diluted sample measured by HPLC.
Calculated Max Solubility 8.5 mg/mL (34.0 mM)(Concentration from HPLC) x (Dilution Factor).
Step 4: Assessing Compound Stability in DMSO

If you observe persistent precipitation even at concentrations below the determined solubility limit, or if you suspect degradation, a stability study is warranted. The presence of an acidic proton from the HCl salt could potentially contribute to the degradation of DMSO itself, creating a reactive environment.[6][11]

Potential Degradation Pathways:

  • Acid-Catalyzed DMSO Decomposition: The HCl can lower the thermal decomposition onset of DMSO, leading to byproducts like formaldehyde, formic acid, and methanesulfonic acid.[6][7] These can potentially react with the aniline or sulfonyl groups.

  • Hydrolysis: Though sulfonamides are generally stable, the presence of absorbed water could lead to slow hydrolysis of the S-N bond over extended periods.[12]

  • Oxidation: The aniline functional group is susceptible to oxidation, which can be accelerated by light or trace metal impurities.[13]

Protocol: Basic HPLC Stability Study

  • Prepare Fresh Stock: Prepare a fresh, clear solution of the compound in anhydrous DMSO at a concentration known to be soluble (e.g., 5 mM).

  • Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot and inject it into an HPLC-UV system. Record the peak area and retention time of the parent compound. This is your baseline.

  • Incubate: Store the stock solution under your typical experimental conditions (e.g., room temperature on the benchtop).

  • Subsequent Timepoints: At regular intervals (e.g., 4, 8, 24, and 48 hours), inject another aliquot and analyze it under the identical HPLC conditions.

  • Analyze Data: Compare the chromatograms. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which indicate degradation products.[9][10]

G compound 2-(Butane-1-sulfonyl)aniline HCl in DMSO process1 Alters Solvent Properties: - Increases H-bonding - Reduces solvation capacity compound->process1 process2 Interferes with Ionic Interactions compound->process2 water Atmospheric Moisture water->compound is absorbed by outcome Decreased Solubility & Precipitation process1->outcome process2->outcome

Caption: Impact of water absorption on compound solubility in DMSO.

Best Practices for Storage and Handling
PracticeRationale
Use Anhydrous Grade DMSO Minimizes the primary cause of solubility issues: water contamination.[1]
Aliquot into Single-Use Vials Prevents contamination of the main stock and avoids multiple freeze-thaw cycles, which promote precipitation.[1][3]
Store at -20°C or -80°C Low temperatures slow down potential chemical degradation processes.[5]
Use Tightly Sealed Vials Prevents absorption of atmospheric moisture during storage.
Equilibrate to Room Temp Before Opening Prevents condensation of water from the air into the cold solution.
Include a Vehicle Control Always include a control with the same final concentration of DMSO in your experiments to account for any solvent effects.

By implementing these diagnostic steps and best practices, you can effectively troubleshoot and overcome the solubility challenges associated with 2-(Butane-1-sulfonyl)aniline HCl, ensuring the quality and reliability of your research data.

References
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications. (2021). [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. (2021). [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. (2006). [Link]

  • Kruus, P., & McGuire, M. J. (1978). Ion association in solutions of HCl in DMSO–water mixtures: ultrasonic absorption studies. Canadian Journal of Chemistry, 56(14), 1881-1889. [Link]

  • Sorensen, L. K. (2002). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. (2009). [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. (2007). [Link]

  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University. (n.d.). [Link]

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. (2020). [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. (2012). [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. (2020). [Link]

  • Soluble salts of sulfonamides.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. (n.d.). [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. (2022). [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. (2016). [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. (n.d.). [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013). [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. (n.d.). [Link]

  • Dimethyl sulfoxide. Wikipedia. (n.d.). [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. (2020). [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. (2006). [Link]

  • How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate. (2020). [Link]

  • Amine. Wikipedia. (n.d.). [Link]

  • Solubility Data of DMSO. Scribd. (n.d.). [Link]

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. (n.d.). [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (2026). [Link]

  • Butane-1-sulfonate. PubChem. (n.d.). [Link]

  • Forced Degradation Studies. MedCrave online. (2016). [Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. (n.d.). [Link]

Sources

Optimization

preventing thermal degradation of 2-(Butane-1-sulfonyl)aniline HCl during storage

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of 2-(Butane-1-sulfonyl)aniline HCl (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of 2-(Butane-1-sulfonyl)aniline HCl (CAS: 76697-55-7).

Aniline hydrochloride derivatives are foundational to drug development, but they are notoriously sensitive to environmental stress. This guide bypasses generic advice to provide you with field-proven, self-validating protocols. By understanding the exact causality behind thermal degradation, you can implement workflows that physically prevent sample loss before it occurs.

Section 1: Mechanistic FAQ – Why Does It Degrade?

Q: What is the primary mechanism of thermal degradation for 2-(Butane-1-sulfonyl)aniline HCl? A: The degradation of this compound is a sequential, multi-step cascade driven by heat and moisture. Initially, thermal stress provides the activation energy for dehydrohalogenation—the dissociation of the stable hydrochloride salt into hydrogen chloride (HCl) gas and the free base, 2-(Butane-1-sulfonyl)aniline[2].

Once in the free base form, the electron-rich amino group becomes highly susceptible to atmospheric oxidation. This oxidation rapidly forms azo compounds, nitroso derivatives, and complex polymeric "tarry" substances. Visually, this manifests as the powder shifting from an off-white crystalline solid to a dark brown or black sludge.

DegradationPathway A 2-(Butane-1-sulfonyl)aniline HCl (Stable Salt) B Thermal Stress (>25°C) & Moisture A->B Heat C Free Base Aniline + HCl Gas B->C Dehydrohalogenation D Atmospheric Oxygen (O2) C->D Exposure E Oxidative Polymerization (Tarry Byproducts) D->E Oxidation

Caption: Mechanistic pathway of thermal degradation and oxidation for 2-(Butane-1-sulfonyl)aniline HCl.

Q: How does moisture accelerate this thermal degradation? A: As an HCl salt, this compound is highly hygroscopic. Absorbed atmospheric moisture creates a localized micro-aqueous environment on the crystal surface. This water acts as a catalyst, significantly lowering the activation energy required for hydrolysis and subsequent dehydrohalogenation. Therefore, thermal degradation occurs at much lower temperatures if the sample is not strictly desiccated [3].

Section 2: Storage & Handling Protocols

Q: What are the optimal storage conditions to prevent degradation? A: To ensure structural integrity, storage must align with the ICH Q1A(R2) guidelines for the stability testing of new drug substances [1]. Because thermal kinetic energy drives the dehydrohalogenation of aniline salts, we mandate sub-ambient, strictly anhydrous storage.

Table 1: Storage Condition Matrix vs. Compound Stability

Storage ConditionTemperatureAtmosphereExpected Shelf-LifeRisk of Degradation
Optimal (Long-term) -20°CArgon> 24 MonthsMinimal
Acceptable (Short) 2°C to 8°CDesiccated6 - 12 MonthsLow
Accelerated Stress 25°C / 60% RHAmbient< 1 MonthHigh (Oxidation)
Extreme Stress 40°C / 75% RHAmbient< 1 WeekSevere (Tarry)

Q: What is the standard operating procedure (SOP) for aliquoting a new batch? A: To create a self-validating system where degradation is physically prevented by the workflow, you must isolate the compound from both thermal cycling and atmospheric moisture.

Step-by-Step Protocol: Inert Aliquoting and Cryogenic Storage

  • Thermal Equilibration: Upon receipt of the compound (typically shipped on dry ice), place the sealed vial inside a vacuum desiccator and allow it to equilibrate to room temperature for 30–45 minutes.

    • Causality: Opening a cryogenically cooled vial in ambient air causes immediate condensation. This introduces moisture that will drive hydrolysis once the vial is returned to storage.

  • Glove Box Preparation: Transfer the equilibrated vial into a glove box purged with Argon (O2 < 5 ppm, H2O < 5 ppm).

    • Causality: Argon is denser than Nitrogen and provides a superior inert blanket, completely displacing oxygen and preventing the oxidative polymerization of any trace free-base present.

  • Aliquoting: Weigh the bulk powder into single-use amber glass vials (e.g., 5 mg to 50 mg per vial depending on your assay needs).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative atmospheric exposure. Amber glass blocks UV/Vis light, preventing photolytic degradation.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined septa while still inside the Argon atmosphere. Wrap the cap junction tightly with Parafilm.

  • Cryogenic Storage: Transfer the sealed aliquots to a -20°C freezer, housed inside a secondary container filled with indicating silica gel desiccant.

Section 3: Troubleshooting & Quality Control FAQ

Q: My compound has turned from an off-white powder to a dark brown solid. Can I still use it for my assays? A: No. A color change to dark brown or black is the macroscopic hallmark of extensive oxidative polymerization. Visual discoloration in aniline derivatives almost always correlates with >5% degradation. Using this in biological or chemical assays will introduce massive artifacts, as the polymeric byproducts often possess off-target reactivity and altered solubility.

Q: How can I analytically verify the integrity of my stored compound before an expensive experiment? A: We recommend a dual-assay approach using High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA) [2].

Step-by-Step Protocol: Purity Assessment (HPLC/TGA)

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: The addition of TFA ensures the aniline amino group remains fully protonated, preventing on-column degradation and peak tailing during the run.

  • HPLC Analysis: Run a reverse-phase C18 column gradient. The intact 2-(Butane-1-sulfonyl)aniline HCl will elute as a sharp primary peak. Degradation products (azo/nitroso polymers) will elute as broad, late-eluting peaks due to their increased hydrophobicity and higher molecular weight.

  • TGA Analysis: Heat a 5 mg sample at 10°C/min under a continuous Nitrogen purge. A highly stable, dry HCl salt should show no mass loss until >150°C. Early mass loss (between 50°C - 100°C) indicates the premature release of HCl gas or trapped moisture, signaling compromised structural integrity.

TroubleshootingTree A Visual Inspection of 2-(Butane-1-sulfonyl)aniline HCl B White / Off-White Powder A->B C Yellow / Brown / Tarry A->C D Proceed to HPLC Verification (>98% Purity?) B->D E Discard Batch (Oxidative Polymerization) C->E F Approved for Assay D->F Yes G Re-purify via Recrystallization D->G No

Caption: Decision tree for quality control and troubleshooting of stored aniline hydrochloride aliquots.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems." American Chemical Society (ACS). Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing 2-(Butane-1-sulfonyl)aniline HCl Coupling

Overview & Mechanistic Challenges Coupling 2-(Butane-1-sulfonyl)aniline hydrochloride with carboxylic acids presents a trifecta of chemical challenges that routinely cause standard room-temperature protocols to fail: Sal...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Challenges

Coupling 2-(Butane-1-sulfonyl)aniline hydrochloride with carboxylic acids presents a trifecta of chemical challenges that routinely cause standard room-temperature protocols to fail:

  • Salt Neutralization: The substrate is supplied as a hydrochloride salt. Failure to fully liberate the free base prevents nucleophilic attack, leaving the starting material completely unreactive[1].

  • Electronic Deactivation: The sulfonyl group is strongly electron-withdrawing via inductive and resonance effects, drastically reducing the electron density on the aniline nitrogen and rendering it a sluggish nucleophile[2].

  • Steric Hindrance: The bulky ortho-butylsulfonyl group creates a physical barrier, blocking the trajectory of incoming activated esters or bulky coupling complexes.

To overcome these barriers, optimizing the reaction temperature is paramount. Room temperature reactions typically stall, while excessive heat leads to reagent degradation or substrate epimerization. This guide provides field-proven protocols and troubleshooting steps to achieve optimal conversions[3],[4].

Temperature Optimization Workflow

G Start 2-(Butane-1-sulfonyl)aniline HCl Step1 1. Freebasing Add organic base (e.g., NMI, DIPEA) Start->Step1 Step2 2. Activation Choose robust reagent (TCFH or SOCl2) Step1->Step2 Step3 3. Temperature Optimization Step2->Step3 T_Low < 40°C: Sluggish Kinetics Due to ortho-sterics & poor nucleophilicity Step3->T_Low T_Opt 50°C - 70°C: Optimal Window Balanced conversion & stability Step3->T_Opt T_High > 80°C: Degradation Coupling reagent breakdown & epimerization Step3->T_High

Caption: Workflow for temperature optimization in hindered aniline coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling failing at room temperature despite using an excess of HATU and DIPEA? A1: At 20–25 °C, the reaction lacks the thermal energy required to overcome the high activation energy ( Ea​ ) imposed by the ortho-butylsulfonyl group's steric bulk. Furthermore, anilines are inherently poor nucleophiles, a property exacerbated by the electron-withdrawing sulfonyl group. Heating to at least 60 °C is usually required for reluctant substrates like functionally deactivated anilines[3],[4].

Q2: How should I adjust my stoichiometry to account for the HCl salt? A2: You must add at least 1.0 extra equivalent of base strictly to neutralize the HCl salt before counting the base equivalents needed for the coupling mechanism. If you use 2.0 equivalents of DIPEA total, 1.0 eq is consumed by the salt, leaving only 1.0 eq for the reaction, which is often insufficient for hindered couplings. We recommend 3.0–3.5 equivalents of a base like N-methylimidazole (NMI)[1],[2].

Q3: Can I just boil the reaction (>80 °C) to force the coupling? A3: No. Standard uronium/aminium coupling reagents (like HATU, COMU) and carbodiimides (EDC) degrade rapidly at temperatures above 70 °C. Additionally, if your carboxylic acid contains an alpha-chiral center, high temperatures in the presence of base will cause rapid epimerization. The optimal window is strictly 50–70 °C[5].

Quantitative Data: Temperature vs. Reaction Metrics

The following table summarizes the causal relationship between reaction temperature and key performance metrics when coupling 2-(Butane-1-sulfonyl)aniline HCl using TCFH/NMI in acetonitrile.

Temperature (°C)Conversion at 12h (%)Epimerization (%)Reagent StabilityScientific Rationale
20 (RT) < 10%NoneExcellentInsufficient energy to overcome ortho-steric clash.
40 35 - 40%< 1%GoodKinetics remain too sluggish for practical yields.
60 85 - 92% 2 - 3% Acceptable Optimal balance of thermal activation and stability.
80 > 95%> 15%PoorRapid hydrolysis of the active acylium intermediate.

Troubleshooting Logic & Guide

TroubleshootingTree Start Low Yield in Amide Coupling CheckSalt Is the HCl salt fully neutralized? Start->CheckSalt NoSalt Add +1.0 eq extra base (e.g., NMI or DIPEA) CheckSalt->NoSalt No YesSalt Is the temperature > 50°C? CheckSalt->YesSalt Yes NoTemp Increase temp to 60°C to overcome ortho-sterics YesSalt->NoTemp No YesTemp Is the coupling reagent stable? YesSalt->YesTemp Yes NoReagent Switch from HATU/EDC to TCFH/NMI or SOCl2 YesTemp->NoReagent No Success Optimal Conversion YesTemp->Success Yes

Caption: Troubleshooting logic tree for low-yielding hindered aniline couplings.

Common Issues and Solutions
Observed IssueRoot CauseRecommended Action
Starting material remains intact at 60 °C Coupling reagent (e.g., EDC/HOBt) is degrading before the aniline can react.Switch to an acid chloride (SOCl₂) or TCFH/NMI, which are specifically developed for poorly nucleophilic anilines[2].
High conversion but product is a racemic mixture Excessive heating (>70 °C) in the presence of strong base causes alpha-proton abstraction.Lower temperature to 50 °C. Swap DIPEA for a milder base like NMI or pyridine.
Formation of symmetrical anhydride The activated acid is reacting with itself because the aniline is too sterically hindered to attack.Ensure the aniline is fully freebased. Add the activated acid dropwise to a pre-heated (60 °C) solution of the aniline.

Step-by-Step Methodology: High-Temperature Amide Coupling Protocol

This self-validating protocol utilizes TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole), a system highly effective for sterically hindered, electron-deficient anilines at elevated temperatures[2].

Materials Required:

  • 2-(Butane-1-sulfonyl)aniline HCl (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • TCFH (1.2 eq)

  • N-Methylimidazole (NMI) (3.5 eq)

  • Anhydrous Acetonitrile (MeCN) or THF (0.2 M)

Step-by-Step Procedure:

  • Preparation & Freebasing: In an oven-dried flask under an inert atmosphere (N₂/Ar), suspend 2-(Butane-1-sulfonyl)aniline HCl (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous MeCN.

  • Base Addition: Add NMI (3.5 eq) dropwise at room temperature.

    • Causality Check: The first 1.0 eq of NMI neutralizes the HCl salt, liberating the free aniline. The remaining 2.5 eq serve to deprotonate the carboxylic acid and act as a nucleophilic catalyst. The suspension should become a clear solution.

  • Activation: Add TCFH (1.2 eq) in one solid portion. Stir at room temperature for 15 minutes to allow the formation of the highly reactive acyl imidazolium intermediate.

  • Temperature Optimization (Heating): Transfer the flask to a pre-heated oil bath or heating block set to 60 °C .

    • Causality Check: Heating provides the thermodynamic push required for the deactivated aniline to attack the sterically hindered activated ester.

  • Reaction Monitoring (Self-Validation): After 4 hours, remove a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • If the methyl ester of the acid is observed: The acid is successfully activated, but the aniline is not reacting (consider pushing temp to 70 °C or checking pH).

    • If unreacted acid is observed: The coupling reagent has degraded.

  • Workup: Once complete (>90% conversion), cool to room temperature. Dilute with Ethyl Acetate and wash sequentially with 1M HCl (to remove NMI and unreacted aniline), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • BenchChem. "Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling". BenchChem Tech Support.
  • Reddit Chempros.
  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PMC.
  • Organic Syntheses (OrgSyn).
  • Luxembourg Bio Technologies. "A comparative study of amide-bond forming reagents in aqueous media". Elsevier Ltd.

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-(Butane-1-sulfonyl)aniline HCl

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 2-(Butane-1-sulfonyl)aniline HCl. This guide is structured as a series of frequently asked questions (FAQ...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 2-(Butane-1-sulfonyl)aniline HCl. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to assist researchers, scientists, and drug development professionals in creating robust and reliable analytical methods. We will move from foundational method development to advanced optimization and troubleshooting, explaining the scientific rationale behind each recommendation.

Section 1: Analyte Characterization & Initial Method Parameters

Before initiating method development, understanding the analyte is critical. 2-(Butane-1-sulfonyl)aniline HCl (CAS: 76697-55-7, Formula: C₁₀H₁₆ClNO₂S) is an aromatic amine salt.[1] Its structure contains a basic aniline nitrogen and a polar sulfonyl group, making it susceptible to specific chromatographic challenges.

  • Basic Nature: The aniline group is basic. Supplied as a hydrochloride (HCl) salt, the molecule is protonated, enhancing its solubility in aqueous media.[2][3][4] This basicity is the primary cause of potential peak tailing on traditional silica-based HPLC columns due to interactions with acidic silanol groups.[5][6]

  • Polarity: The combination of a non-polar butane chain and benzene ring with a polar sulfonyl group gives the molecule an intermediate polarity. This makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: The presence of the benzene ring (a chromophore) allows for direct UV detection. Aromatic amines typically exhibit strong absorbance between 250-280 nm.[7]

Based on these properties, a robust starting point for method development can be proposed.

ParameterRecommended Starting ConditionRationale
HPLC System Standard HPLC or UHPLC SystemThe analyte is suitable for standard pressures and flow rates.
Column C18, 5 µm, 4.6 x 250 mm (High-purity, end-capped)A C18 column provides good retention for the non-polar moieties. Using a modern, high-purity, end-capped column is crucial to minimize free silanol groups, which reduces peak tailing for basic compounds.[8]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄A low pH ensures the aniline nitrogen is fully protonated, promoting a single ionic species and sharpening the peak. It also suppresses the ionization of residual silanols on the column, preventing secondary ionic interactions that cause tailing.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 90% B over 15 minutesA broad gradient is an excellent starting point to determine the approximate elution time and assess the presence of any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or Diode Array Detector (DAD/PDA)254 nm is a common wavelength for aromatic compounds. A DAD/PDA is highly recommended to scan for the absorbance maximum (λmax) and to check for peak purity.
Injection Vol. 10 µLA standard volume; can be adjusted based on analyte concentration and detector response.
Sample Diluent Mobile Phase A / Water:ACN (90:10)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition prevents peak distortion.
Section 2: Method Development & Optimization (FAQs)

This section addresses common questions encountered when refining the initial HPLC method.

Q1: How do I select the optimal detection wavelength?

Answer: The best approach is to use a Photodiode Array (PDA) or Diode Array Detector (DAD). Prepare a standard solution of 2-(Butane-1-sulfonyl)aniline HCl at a moderate concentration (e.g., 10-20 µg/mL) and inject it using the initial method conditions. The detector software can then extract the UV spectrum from the apex of the analyte peak. The wavelength with the highest absorbance (the λmax) should be chosen for quantification as it provides the best signal-to-noise ratio. If a PDA/DAD is unavailable, perform single injections at various wavelengths (e.g., 254 nm, 265 nm, 280 nm) and select the one that yields the greatest peak height or area. For many sulfonamides and anilines, detection is often optimal around 265 nm.[10][11]

Q2: My peak is eluting too early/too late. How do I adjust the retention time?

Answer: Retention in reversed-phase HPLC is primarily controlled by the strength of the mobile phase (the percentage of organic solvent).[12]

  • If the peak elutes too early (low retention): You need to decrease the overall mobile phase strength. You can achieve this by:

    • Lowering the initial percentage of organic solvent (%B). For example, start the gradient at 5% ACN instead of 10%.

    • Making the gradient slope shallower. For instance, extend the gradient time from 15 minutes to 25 minutes.

  • If the peak elutes too late (high retention): You need to increase the mobile phase strength.

    • Increasing the initial percentage of organic solvent (%B). Try starting the gradient at 15% or 20% ACN.

    • Making the gradient slope steeper. Shorten the gradient time from 15 minutes to 10 minutes.

Adjusting these parameters allows you to position the main peak in a suitable retention window, typically with a retention factor (k) between 2 and 10 for good chromatographic practice.

Q3: How do I improve the resolution between my main peak and an impurity?

Answer: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention (k).[12]

  • Optimize Selectivity (α): This is often the most effective approach.

    • Change the Organic Modifier: Switch from Acetonitrile (Mobile Phase B) to Methanol. Methanol and ACN have different solvent properties and can alter the elution order of closely related compounds.

    • Adjust Mobile Phase pH: A small change in pH (e.g., from 2.5 to 3.0) can alter the ionization state of impurities, changing their retention relative to the main analyte.

    • Change Stationary Phase: If other options fail, switching to a different column chemistry (e.g., a Phenyl or a Polar-Embedded column) can provide a significant change in selectivity.

  • Increase Efficiency (N): This leads to narrower peaks, which can improve baseline separation.

    • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates.

    • Use Smaller Particle Size Columns: Switching from a 5 µm to a 3 µm or sub-2 µm particle column (requires a UHPLC system) dramatically increases efficiency.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.

The diagram below illustrates a typical workflow for HPLC method development, starting from initial parameter selection to final optimization.

MethodDevWorkflow cluster_prep 1. Preparation & Analyte Info cluster_dev 2. Initial Development cluster_opt 3. Optimization Loop cluster_final 4. Finalization A Define Analyte Properties (pKa, Solubility, UV) B Select Initial Conditions (Column, Mobile Phase, etc.) A->B C Run Initial Gradient Method B->C D Evaluate Chromatogram (Retention, Peak Shape) C->D E Adjust Gradient (for Retention) D->E Retention Time Issue F Optimize Selectivity (Solvent, pH, Column) D->F Resolution Issue G Check Resolution & Peak Shape E->G F->G H Is Method Acceptable? G->H H->E No H->F No I Perform Robustness Checks H->I Yes TailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH ≤ 3.0? Start->Check_pH Check_Column Is Column a High-Purity, End-Capped Type? Check_pH->Check_Column Yes Sol_Adjust_pH Adjust pH to 2.5-3.0 with Phosphate or Formate Buffer Check_pH->Sol_Adjust_pH No Check_Column_Age Is the Column Old or Used Extensively? Check_Column->Check_Column_Age Yes Sol_Change_Column Switch to a Modern, High-Purity, End-Capped C18 or Polar-Embedded Column Check_Column->Sol_Change_Column No Check_Overload Is Sample Concentration High? Check_Column_Age->Check_Overload No Sol_Replace_Column Replace with a New Column Check_Column_Age->Sol_Replace_Column Yes Sol_Dilute_Sample Dilute Sample 10x and Re-inject Check_Overload->Sol_Dilute_Sample Yes End_Good Peak Shape Improved Check_Overload->End_Good No Sol_Adjust_pH->End_Good Sol_Change_Column->End_Good Sol_Replace_Column->End_Good Sol_Dilute_Sample->End_Good

Caption: Decision tree for troubleshooting peak tailing of basic analytes.

Q5: I'm seeing carryover in my blank injections after running a high-concentration sample. What can I do?

Answer: Carryover occurs when traces of the analyte from a previous injection adsorb somewhere in the system and then elute during a subsequent run.

  • Injector Contamination: The most common source is the injector needle and sample loop. Your sample diluent may not be strong enough to completely dissolve the analyte, or the needle wash solvent may be too weak.

    • Solution: Ensure your sample diluent is appropriate. Program a stronger needle wash in your injection sequence. A wash solution containing a higher percentage of organic solvent (e.g., 50:50 ACN:Water or even 100% ACN) is often effective.

  • Column Adsorption: Strong, irreversible adsorption can occur on the column, especially if active silanol sites are present or if the column is contaminated with matrix components.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components. If the problem persists, flushing the column with a strong solvent (like 100% ACN or isopropanol, ensuring compatibility with the column) may help.

Section 4: Advanced Topics
Q6: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. [13]Developing such a method requires performing forced degradation (stress testing) studies as mandated by regulatory bodies like the ICH. [14][15] The goal is to generate potential degradation products and prove that your HPLC method can separate them from the parent peak of 2-(Butane-1-sulfonyl)aniline HCl.

Objective: To generate degradation products of 2-(Butane-1-sulfonyl)aniline HCl under various stress conditions. Aim for 5-20% degradation of the parent compound. [13][14] 1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-(Butane-1-sulfonyl)aniline HCl in a suitable solvent (e.g., 50:50 Water:ACN).

2. Stress Conditions (as per ICH Guideline Q1A):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to ~100 µg/mL.

  • Thermal Degradation:

    • Store the solid powder in an oven at 80 °C for 24 hours.

    • Prepare a ~100 µg/mL solution from the stressed solid.

  • Photolytic Degradation:

    • Expose a ~100 µg/mL solution to UV light (e.g., 254 nm) or sunlight for 24 hours. Keep a control sample wrapped in foil.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a PDA/DAD detector.

4. Data Evaluation:

  • Specificity: Check that the degradation product peaks are baseline-resolved from the main analyte peak.

  • Peak Purity: Use the PDA detector software to assess the peak purity of the main analyte peak in the presence of its degradants. The purity angle should be less than the purity threshold.

  • Mass Balance: The sum of the parent peak area and all degradation product peak areas should be close to the initial area of the unstressed sample, demonstrating that all major degradants are accounted for.

If co-elution is observed, the HPLC method must be further optimized (see Q3) until all peaks are resolved, thereby proving its stability-indicating capability.

References
  • American Chemical Society. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Tzempelikou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Le, T. X., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Siddiqui, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Lee, H., et al. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Pistos, C., et al. (2010). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. ResearchGate. [Link]

  • Tlustou, A. G., et al. (2016). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. [Link]

  • P212121. (n.d.). 2-(Butane-1-sulfonyl)aniline, HCl | CAS 76697-55-7. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IJARSCT. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Journal of Pharmaceutical Education and Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Quora. (2018). Why is aniline soluble in HCl?[Link]

  • You-iggy. (2023). Aniline hydrochloride. [Link]

Sources

Troubleshooting

handling and storing hygroscopic 2-(butylsulfonyl)aniline hydrochloride

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-(butylsulfonyl)aniline hydrochloride. As a hygroscopic and potentially air- and light-sen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-(butylsulfonyl)aniline hydrochloride. As a hygroscopic and potentially air- and light-sensitive compound, proper handling and storage are critical to ensure its stability, purity, and the reliability of experimental results. This document is structured to provide immediate answers through FAQs and in-depth solutions through troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is 2-(butylsulfonyl)aniline hydrochloride and why is it considered hygroscopic?

A: 2-(butylsulfonyl)aniline hydrochloride is a crystalline solid.[1][2][3] The hydrochloride salt form generally enhances the solubility of the parent compound in aqueous solutions.[4][5] Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6] For 2-(butylsulfonyl)aniline hydrochloride, this property is significant, meaning it can readily absorb moisture from the air. This moisture absorption can lead to physical changes like clumping and chemical degradation.[4][6]

Q2: What are the ideal storage conditions for this compound?

A: To maintain its integrity, 2-(butylsulfonyl)aniline hydrochloride must be stored in a cool, dry, and dark place.[4] The container must be tightly sealed to prevent exposure to atmospheric moisture.[4][7] Aniline hydrochloride, a related compound, is known to be sensitive to air and light, often darkening upon exposure.[1][8] Therefore, storage in an amber vial or a light-blocking container is highly recommended. For long-term storage, placing the tightly sealed container inside a desiccator or a controlled low-humidity environment (ideally 30-40% Relative Humidity) is best practice.[4]

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)To minimize the rate of potential thermal degradation.[4]
Relative Humidity (RH) < 40%To prevent moisture absorption, which can cause physical caking and chemical hydrolysis.[4][9]
Light Exposure In the dark (e.g., amber vial)To prevent photodegradation, as aniline derivatives can be light-sensitive.[1][8]
Atmosphere Tightly sealed container; consider inert gas (Argon/Nitrogen) backfillTo protect from moisture and atmospheric oxygen, which can cause oxidative degradation.
Packaging Use packaging with excellent moisture-proof properties.[4]To provide a primary barrier against environmental humidity.[9][10]
Q3: What are the visible signs of improper storage or degradation?

A: Visual inspection can often reveal signs of compromise. Key indicators include:

  • Physical Changes: The powder may change from a free-flowing solid to having clumps or appearing caked. In severe cases of moisture absorption, it may become sticky or even deliquesce (dissolve in the absorbed water).[4]

  • Color Change: A change from its initial color (e.g., white or off-white) to a darker shade, such as yellow or brown, can indicate degradation.[1][8]

  • Odor: The development of a distinct or stronger odor may also suggest chemical changes have occurred.[4]

If any of these signs are observed, the purity of the compound should be verified analytically before use.

Q4: What immediate safety precautions should I take when handling this compound?

A: Due to the sulfonyl and aniline moieties, appropriate personal protective equipment (PPE) is essential. Handle the compound in a well-ventilated area, preferably within a fume hood.[7][11]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[7][11]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect skin and clothing.[7][11]

  • Respiratory Protection: Avoid inhaling the powder by handling it in a ventilated enclosure. If significant dust is generated, a respirator may be necessary.[7]

Compounds containing sulfonyl groups can be irritants, and aniline derivatives can be toxic.[8][12] Always consult the Safety Data Sheet (SDS) for specific hazard information.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation and provides corrective and preventative actions.

Issue 1: The powder has clumped or caked.
  • Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[4] This can happen if the container was not sealed tightly or was opened in a high-humidity environment.

  • Corrective Action:

    • If the caking is minor, the material can sometimes be broken up with a dry spatula inside a controlled low-humidity environment (e.g., a glove box or a balance enclosure with desiccant).

    • Before use, it is highly recommended to verify the material's purity and water content (e.g., via Karl Fischer titration) as the absorbed water may have initiated chemical degradation.[13] An inaccurate weight due to absorbed water will lead to incorrect solution concentrations.

  • Preventative Action:

    • Strict Environmental Control: Always handle and weigh the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier set to <40% RH.[4]

    • Proper Sealing: Ensure the container cap is tightly secured immediately after dispensing the material. For screw-cap vials, using caps with a PTFE liner can improve the seal.

    • Work Quickly: Minimize the time the container is open to the atmosphere. Prepare all necessary tools and equipment before opening the primary container.

G cluster_storage Storage cluster_handling Handling Environment cluster_dissolution Dissolution Store Store in Tightly Sealed Amber Container with Desiccant Env Transfer to Low-Humidity Environment (<40% RH) e.g., Glovebox Store->Env Retrieve Weigh Weigh Quickly on a Tared, Dry Weigh Paper Env->Weigh Equilibrate & Open Seal Immediately Reseal Container (Consider Inert Gas Backfill) Weigh->Seal Dispense Dissolve Add to Pre-measured Solvent and Mix Thoroughly Weigh->Dissolve Use Seal->Store Return

Issue 2: The compound has developed a yellow or brown tint.
  • Cause: Discoloration is often a sign of chemical degradation. For aniline derivatives, this can be due to oxidation from air exposure or photodegradation from light.[1][8] The presence of moisture can often accelerate these degradation pathways.

  • Corrective Action:

    • Do not use the discolored material for experiments where high purity is critical. The discoloration indicates the presence of impurities.

    • The identity and quantity of these impurities should be assessed using appropriate analytical techniques like HPLC or GC-MS before any further use.[10][14]

  • Preventative Action:

    • Light Protection: Always store the compound in a light-blocking container (e.g., amber glass vial) and keep it in a dark place like a cabinet or drawer.[4]

    • Inert Atmosphere: For sensitive applications or long-term storage, after dispensing, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

    • Purchase Smaller Quantities: If you use the compound infrequently, consider purchasing smaller quantities to avoid prolonged storage of a single large batch after it has been opened.

Issue 3: Inconsistent results or poor solubility in a non-aqueous solvent.
  • Cause: If you are observing inconsistent biological activity, reaction yields, or analytical readings, it may be due to degraded material. If the compound shows poor solubility in a non-aqueous solvent where it should be soluble, it could be due to the presence of absorbed water, which is immiscible with many organic solvents.

  • Troubleshooting & Resolution Workflow:

    • Check Visuals: First, inspect the material for any signs of clumping or discoloration as described above.

    • Verify Purity: The most reliable step is to perform a purity check on the material. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for analyzing aniline derivatives.[14][15][16] A comparison of the chromatogram of the suspect material against a reference standard or a freshly opened batch will reveal the presence of degradation products.

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content. This will confirm if hygroscopicity is the root cause of weighing inaccuracies or solubility issues.

G Start Inconsistent Experimental Results Visual Visually Inspect Compound: Clumped or Discolored? Start->Visual Purity Perform Purity Analysis (e.g., HPLC) Visual->Purity Yes OK Material is OK Troubleshoot Other Experimental Parameters Visual->OK No Water Measure Water Content (Karl Fischer) Purity->Water Impurities < 5% Degraded Root Cause: Degradation Action: Discard Material, Review Storage/Handling Purity->Degraded Impurities > 5% Hygro Root Cause: Hygroscopicity Action: Dry Material (if stable), Adjust Weight for Water Content, Review Handling Protocol Water->Hygro Water > 1% Water->OK Water < 1%

Experimental Protocols

Protocol 1: Quantitative Weighing of 2-(butylsulfonyl)aniline hydrochloride
  • Environment Setup: Place all necessary equipment (spatulas, weigh paper, vials) inside a glove box or a balance enclosure with a controlled relative humidity of <40%. Allow the primary container of 2-(butylsulfonyl)aniline hydrochloride to equilibrate to the ambient temperature of the enclosure for at least 30 minutes before opening to prevent condensation.

  • Tare Vessel: Place a clean, dry weighing vessel (e.g., weigh paper or a small vial) on the analytical balance and tare the weight.

  • Dispense Material: Open the primary container. Using a clean, dry spatula, quickly transfer the desired amount of powder to the tared vessel.

  • Seal and Record: Immediately and tightly reseal the primary container. If storing for an extended period, consider backfilling with an inert gas. Record the final weight from the balance.

  • Transfer: Promptly transfer the weighed powder for dissolution to prevent moisture absorption from the enclosure's atmosphere.

Protocol 2: Stability Assessment by HPLC

This is a general guideline; the exact parameters should be optimized for your specific instrumentation and requirements.

  • Standard Preparation: Prepare a stock solution of a reliable reference standard of 2-(butylsulfonyl)aniline hydrochloride at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). From this, create a series of calibration standards (e.g., 0.5-50 µg/mL).[15][17]

  • Sample Preparation: Prepare the sample of 2-(butylsulfonyl)aniline hydrochloride to be tested at a concentration that falls within the calibration range (e.g., 10 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the aniline chromophore (e.g., 254 nm or 270 nm).[15]

    • Injection Volume: 10 µL.

  • Analysis: Run the calibration standards first to establish a calibration curve. Then, inject the test sample.

  • Data Interpretation: Compare the chromatogram of the test sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak (relative to its weighed concentration) indicates the presence of impurities and degradation. The purity can be calculated based on the relative peak areas.

References

  • Benchchem. Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • BOC Sciences. Hygroscopicity Testing.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Benchchem.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Singh, S., & Bakshi, M. (2000). Stability testing of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Dar'in, D., Kantin, G., & Krasavin, M. (2019). Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters. Synthesis, 51(22), 4284-4292.
  • Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
  • Taylor & Francis.
  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid.
  • Siahmed, K., et al. (2017).
  • ChemicalBook. Aniline hydrochloride | 142-04-1.
  • U.S. Environmental Protection Agency. (1984).
  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • P212121. 2-(Butane-1-sulfonyl)aniline, HCl | CAS 76697-55-7.
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • PharmTech. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Sigma-Aldrich. 2-(Methylsulfonyl)aniline hydrochloride | 205985-95-1.
  • ChemicalBook. Aniline hydrochloride CAS#: 142-04-1.
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1).
  • IARC Monographs. (2020). Aniline and Aniline Hydrochloride.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) Analysis of 2-(Butane-1-sulfonyl)aniline HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For a compound such as 2-(Butane-1-sulfonyl)aniline HCl, a sulfonamide derivative, ensuring its purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment. As a Senior Application Scientist, this document is structured to offer not just protocols, but the scientific rationale underpinning the methodological choices, ensuring a self-validating system of analysis.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities in an API can have significant consequences, ranging from altered physicochemical properties to unforeseen toxicological effects.[1] Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, by-products of side reactions, or degradation products.[1][2] Therefore, robust and reliable analytical methods are essential to identify and quantify these impurities, ensuring the quality and consistency of the final drug product.[3]

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[4] Its fundamental principle lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. This allows for the absolute quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[4][5]

The Causality Behind Experimental Choices in qNMR

The successful implementation of a qNMR experiment hinges on several critical parameters. The choice of a suitable internal standard is paramount. An ideal internal standard should possess high purity, be chemically stable and non-reactive with the analyte and solvent, have a simple spectrum with signals that do not overlap with those of the analyte, and be accurately weighable.[6][7] For 2-(Butane-1-sulfonyl)aniline HCl, which is an aromatic amine hydrochloride, an internal standard with signals in a region distinct from the aromatic and aliphatic protons of the analyte is necessary. Maleic acid, with its singlet in the olefinic region, is a common choice for aromatic compounds.[4] Another excellent option is 1,4-bis(trimethylsilyl)benzene (BTMSB), which provides a sharp singlet in the upfield region, far from the signals of most organic molecules.

The choice of solvent is another critical factor. The solvent must completely dissolve both the analyte and the internal standard, be deuterated to avoid interfering signals, and be chemically inert.[7] For a hydrochloride salt like 2-(Butane-1-sulfonyl)aniline HCl, Dimethyl Sulfoxide-d6 (DMSO-d6) is often a suitable choice due to its high polarity and ability to dissolve a wide range of compounds.

Finally, the acquisition parameters must be carefully optimized to ensure accurate quantification. A sufficient relaxation delay (D1) is crucial to allow for complete relaxation of the nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei. A common rule of thumb is to set D1 to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard.[7]

Experimental Protocol: qNMR Purity Determination of 2-(Butane-1-sulfonyl)aniline HCl

1. Materials:

  • 2-(Butane-1-sulfonyl)aniline HCl (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-(Butane-1-sulfonyl)aniline HCl into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250 for the signals of interest)

  • Relaxation Delay (D1): 30-60 seconds (should be determined experimentally by measuring the T1 of the slowest relaxing proton)

  • Acquisition Time (AQ): ≥ 3 seconds

  • Pulse Angle: 30-90°

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of 2-(Butane-1-sulfonyl)aniline HCl (e.g., one of the aromatic protons).

  • Integrate the singlet signal of maleic acid (around 6.3 ppm).

  • Calculate the purity of 2-(Butane-1-sulfonyl)aniline HCl using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal (2 for maleic acid)

    • MW_analyte = Molecular weight of 2-(Butane-1-sulfonyl)aniline HCl

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Orthogonal Methods for Purity Verification

To ensure the highest level of confidence in the purity assessment, it is best practice to employ orthogonal analytical techniques, which rely on different physicochemical principles.[8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis for purity determination, excelling at the separation and quantification of impurities.[3][8] Purity is typically assessed by the area percent method, where the area of the main peak is compared to the total area of all detected peaks.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[9]

  • Gradient: A suitable gradient to resolve the main peak from potential impurities (e.g., 95:5 A:B to 5:95 A:B over 20 minutes)

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Detection Wavelength: 265 nm (based on typical absorbance for sulfonamides)[10][11][12]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for impurity profiling, providing molecular weight information that is invaluable for identifying unknown impurities.[13][14] While not inherently quantitative without reference standards for each impurity, it provides crucial qualitative data to support the purity assessment.

The LC conditions would be similar to the HPLC-UV method. The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecular ion of the analyte and its impurities.

Differential Scanning Calorimetry (DSC)

DSC is an absolute method for determining the purity of highly crystalline and thermally stable compounds.[15] The method is based on the van't Hoff equation, which describes the melting point depression of a pure substance due to the presence of impurities.[15]

  • Instrument: Differential Scanning Calorimeter

  • Sample Pan: Aluminum pans

  • Sample Weight: 2-5 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 1-2 °C/min through the melting range

  • Temperature Program: Heat from ambient to a temperature sufficiently above the melting point of the compound.

Comparative Analysis of Purity Determination Methods

Technique Principle Information Obtained Quantitation Advantages Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity, structural information.Absolute, requires a certified internal standard.High precision and accuracy, no need for analyte reference standard, provides structural confirmation.[4][5]Lower sensitivity than HPLC, requires soluble sample and internal standard, potential for signal overlap.
HPLC-UV Differential partitioning between a stationary and mobile phase.Relative purity (area %), retention time for identification.Relative, based on peak area percentage.High sensitivity and resolution, robust and widely available, suitable for routine quality control.[3][8]Requires reference standards for impurity identification and quantification, assumes equal detector response for all components.
LC-MS Separation by HPLC followed by mass-to-charge ratio detection.Molecular weight of impurities, structural information from fragmentation.Semi-quantitative without specific impurity standards.Excellent for impurity identification and characterization, high sensitivity.[13][14]Not inherently quantitative, can suffer from ion suppression effects.
DSC Measurement of heat flow as a function of temperature.Purity of crystalline substances based on melting point depression.Absolute, for highly pure (>98.5%) crystalline materials.[15]Absolute method, no reference standard needed, small sample size.Only applicable to crystalline and thermally stable compounds, not suitable for amorphous or solvated materials.

Visualizing the Workflow for Comprehensive Purity Analysis

A robust purity assessment strategy often involves a combination of these techniques to provide a comprehensive and validated result.

Purity_Analysis_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Identification & Characterization cluster_2 Orthogonal Purity Confirmation cluster_3 Final Purity Assignment qNMR qNMR Purity Final_Purity Comprehensive Purity Report qNMR->Final_Purity HPLC_UV HPLC-UV Purity HPLC_UV->Final_Purity LC_MS LC-MS Impurity Profiling LC_MS->Final_Purity DSC DSC Purity (if applicable) DSC->Final_Purity API_Sample 2-(Butane-1-sulfonyl)aniline HCl Sample API_Sample->qNMR API_Sample->HPLC_UV API_Sample->LC_MS API_Sample->DSC

Caption: A logical workflow for the comprehensive purity analysis of 2-(Butane-1-sulfonyl)aniline HCl.

Conclusion: An Integrated Approach to Purity

For the definitive purity determination of 2-(Butane-1-sulfonyl)aniline HCl, a multi-faceted approach is recommended. qNMR provides a powerful, absolute measure of purity, which can be corroborated by the high-resolution separation capabilities of HPLC-UV. LC-MS is indispensable for the identification of any unknown impurities, and DSC can offer an orthogonal confirmation of purity for a crystalline material. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of the API.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023.
  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
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  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations.
  • DSC analyses of the sulfonamides as original samples.
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  • A Comparative Guide to HPLC Purity Validation of 2-(4-Aminophenyl)sulfonylaniline. Benchchem.
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  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
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  • Technical Support Center: Butane-2-Sulfonamide Synthesis. Benchchem.
  • 定量NMR (qNMR) 用基準物質|【分析】製品情報|試薬. FUJIFILM Wako Chemicals.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. 2013.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Standards for qNMR.
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  • TLC of Sulfonamides.
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  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • Aniline Impurities and Rel
  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Butane-1-sulfonyl)aniline, HCl
Reactant of Route 2
Reactant of Route 2
2-(Butane-1-sulfonyl)aniline, HCl
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